molecular formula C15H22N4O4S3 B2419987 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034337-82-9

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2419987
CAS No.: 2034337-82-9
M. Wt: 418.55
InChI Key: OMSMZOIGEYQVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H22N4O4S3 and its molecular weight is 418.55. The purity is usually 95%.
BenchChem offers high-quality 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S3/c1-3-13-5-6-15(24-13)26(22,23)19-8-4-7-18(9-10-19)25(20,21)14-11-16-17(2)12-14/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMZOIGEYQVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with sulfonyl groups and a thiophene moiety, which contributes to its unique pharmacological properties. The molecular formula is C16H21N3O4S2C_{16}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 395.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Functionalization of the Thiophene Ring : Electrophilic substitution reactions introduce the ethyl group.
  • Formation of Diazepane : The diazepane structure is formed through cyclization reactions involving appropriate precursors.

Common reagents include sulfonyl chlorides and bases such as triethylamine to facilitate the formation of sulfonamide bonds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The sulfonyl groups enhance its binding affinity to various biological targets, including:

  • Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : Its structural similarity to known ligands suggests potential interactions with neurotransmitter receptors.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exhibit significant antimicrobial activity. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus>64
Escherichia coli>64
Klebsiella pneumoniae>64
Acinetobacter baumannii>64

This data indicates that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

Anti-inflammatory Activity

Research has shown that similar compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the tested compounds exhibited varying degrees of activity, with some achieving MIC values as low as 16 µg/mL against resistant strains .

In Vivo Studies

In vivo studies conducted on animal models have shown that compounds structurally related to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can reduce inflammation markers significantly when administered at therapeutic doses . These findings support its potential use in clinical settings for managing inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Diazepane Ring Formation : Construct the 1,4-diazepane core via cyclization of diamines or dihalides under basic conditions.

Sulfonylation : Introduce sulfonyl groups using sulfonyl chlorides (e.g., 5-ethylthiophene-2-sulfonyl chloride and 1-methyl-1H-pyrazole-4-sulfonyl chloride) via nucleophilic substitution. Key parameters include:

  • Temperature : Controlled heating (40–60°C) to avoid decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
  • Catalysts : Pyridine or triethylamine to neutralize HCl byproducts .

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product .

Q. Table 1: Critical Reaction Parameters

StepParameterOptimal RangeImpact on Yield
SulfonylationTemperature40–60°CHigher yields at moderate temps
SulfonylationSolventAcetonitrileEnhances nucleophilicity
PurificationMethodColumn ChromatographyReduces byproduct contamination

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming sulfonyl group attachment and diazepane ring integrity .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the diazepane core .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis .

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationKey Information Obtained
¹H NMRStructural ConfirmationSulfonyl group integration, ring substituents
HPLCPurity AssessmentRetention time vs. standards
HRMSMolecular FormulaExact mass matching theoretical values

Advanced Research Questions

Q. How can researchers optimize the sulfonylation steps to minimize byproduct formation?

Methodological Answer:

  • Stepwise Sulfonylation : Introduce one sulfonyl group at a time to reduce steric hindrance and competing reactions .
  • Solvent Optimization : Use anhydrous conditions to prevent hydrolysis of sulfonyl chlorides .
  • Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for enhanced reaction efficiency .
  • Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., thiophene vs. pyrazole derivatives) to identify critical pharmacophores .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers (e.g., inconsistent IC₅₀ values due to assay sensitivity) .

Q. Table 3: Common Data Contradictions and Resolutions

ContradictionPossible CauseResolution
Varying IC₅₀ valuesDifferential cell permeabilityStandardize cell lines and culture conditions
Inactive analogsIncorrect stereochemistryConfirm configuration via X-ray crystallography

Q. How can computational modeling predict the compound’s binding interactions with target proteins (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with kinase active sites. Focus on sulfonyl groups forming hydrogen bonds with catalytic lysines .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residue interactions .
  • Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA/GBSA to prioritize analogs for synthesis .

Key Computational Workflow:

Target Selection : Prioritize kinases with known sulfonamide sensitivity (e.g., MAPK) .

Docking Validation : Cross-check with crystallographic data of similar inhibitors .

Experimental Validation : Correlate computational predictions with in vitro kinase assays .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities, and how are they addressed?

Methodological Answer:

  • Byproduct Accumulation : At larger scales, side reactions increase; optimize stoichiometry and use flow chemistry for better control .
  • Purification Bottlenecks : Replace column chromatography with recrystallization (solvent screening required) .
  • Exothermic Reactions : Implement temperature-jacketed reactors to manage heat generation during sulfonylation .

Q. How does the electronic nature of the sulfonyl groups influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : Sulfonyl groups reduce electron density on the diazepane ring, altering nucleophilicity and metabolic stability .
  • Bioactivity Modulation : Stronger electron withdrawal (e.g., fluorinated sulfonyl groups) may enhance kinase binding but reduce solubility. Balance via substituent tuning (e.g., ethylthiophene for lipophilicity) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics : Use murine models for preliminary ADME studies. Monitor plasma half-life and brain penetration (if CNS targets are suspected) .
  • Toxicity Screening : Zebrafish embryos for acute toxicity; rodent models for chronic exposure .
  • Metabolite Identification : LC-MS/MS to detect sulfonate cleavage products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.